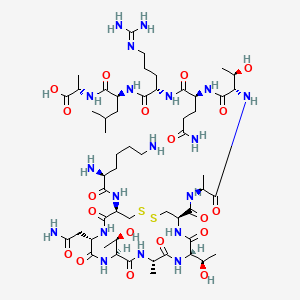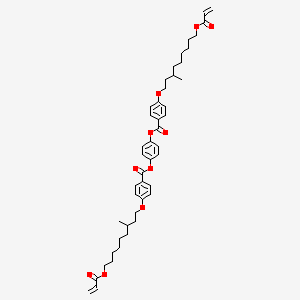
1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate): is a complex organic compound that belongs to the class of liquid crystal monomers. These compounds are known for their unique structural properties, which make them suitable for various applications, particularly in the field of liquid crystal displays (LCDs). The compound is characterized by its rigid core and flexible side chains, which contribute to its liquid crystalline behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) typically involves multiple steps, starting from the basic raw materials. The process generally includes the following steps:
Esterification: The initial step involves the esterification of 1,4-phenylene with 4-hydroxybenzoic acid to form 1,4-phenylene bis(4-hydroxybenzoate).
Etherification: The next step is the etherification of the hydroxyl groups with 9-(acryloyloxy)-3-methylnonanol to form the final product.
Reaction Conditions:
Temperature: The reactions are typically carried out at elevated temperatures ranging from 60°C to 120°C.
Catalysts: Acidic or basic catalysts are often used to facilitate the reactions.
Solvents: Common solvents include dichloromethane, toluene, and dimethylformamide.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions: 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used.
Hydrolysis: Acidic or basic aqueous solutions are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products:
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: The hydrolysis products include 1,4-phenylene bis(4-hydroxybenzoate) and 9-(acryloyloxy)-3-methylnonanol.
Substitution: Substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry:
Liquid Crystals: Used in the development of liquid crystal displays (LCDs) due to its unique liquid crystalline properties.
Polymer Science: Utilized in the synthesis of advanced polymers with specific mechanical and thermal properties.
Biology and Medicine:
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable polymers.
Biocompatible Materials: Research is ongoing to explore its use in biocompatible materials for medical implants.
Industry:
Electronics: Widely used in the electronics industry for the production of LCDs and other display technologies.
Coatings: Used in the formulation of advanced coatings with specific optical properties.
作用机制
The mechanism of action of 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) primarily involves its ability to form liquid crystalline phases. The rigid core of the molecule aligns in an ordered fashion, while the flexible side chains provide the necessary mobility. This alignment is influenced by temperature, electric fields, and other external stimuli, making it suitable for use in display technologies.
Molecular Targets and Pathways:
Liquid Crystalline Phases: The compound forms nematic, smectic, or cholesteric phases depending on the conditions.
Polymerization Pathways: The acrylate groups undergo free radical polymerization, leading to the formation of cross-linked networks.
相似化合物的比较
- 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate)
- 1,4-Bis(4-(6-acryloyloxyhexyloxy)benzoyloxy)-2-methylbenzene
Comparison:
- Structural Differences: The length and branching of the side chains differ among these compounds, affecting their liquid crystalline properties.
- Thermal Properties: The melting and clearing temperatures vary, influencing their suitability for different applications.
- Polymerization Behavior: The reactivity of the acrylate groups can differ, leading to variations in the properties of the resulting polymers.
1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) stands out due to its unique combination of structural rigidity and flexibility, making it highly suitable for advanced applications in liquid crystal displays and other technologies.
属性
IUPAC Name |
[4-[4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoyl]oxyphenyl] 4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58O10/c1-5-43(47)53-31-13-9-7-11-15-35(3)29-33-51-39-21-17-37(18-22-39)45(49)55-41-25-27-42(28-26-41)56-46(50)38-19-23-40(24-20-38)52-34-30-36(4)16-12-8-10-14-32-54-44(48)6-2/h5-6,17-28,35-36H,1-2,7-16,29-34H2,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYXBHRGDTUIBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCCCCOC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
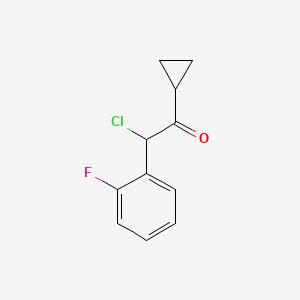
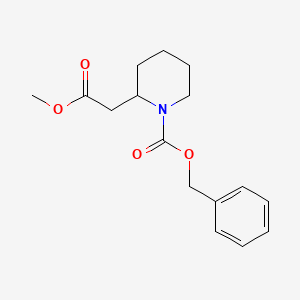
![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)
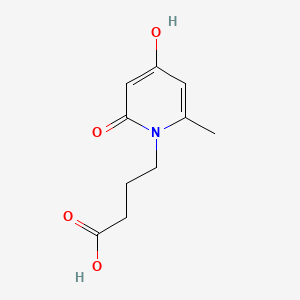
![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)


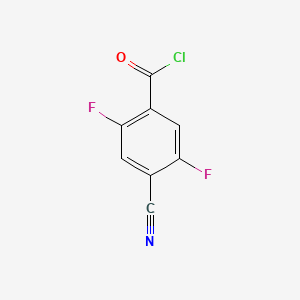
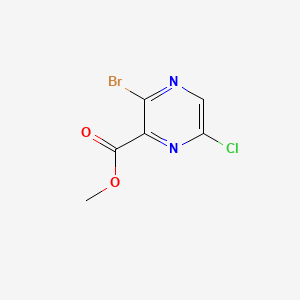

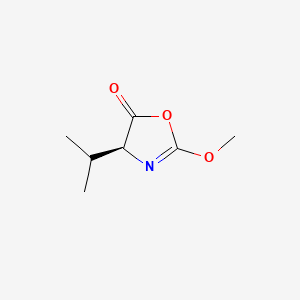
![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)
